REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1Br.O>CN1CCCC1=O.C1(C)C=CC=CC=1>[C:8]1([CH3:7])[CH:13]=[CH:12][C:11]([S:14][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[Br:15])=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Stirring over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
once the addition
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for approximately 22 hrs
|
Duration
|
22 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with toluene (250 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated by vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
Once the distillation
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled
|
Type
|
ADDITION
|
Details
|
methanol (750 mL) added
|
Type
|
CUSTOM
|
Details
|
The solvents were removed from the organic phase by vacuum distillation and further methanol (250 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
precipitated 2-(4-tolylsulfanyl)-phenyl bromide which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (260 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)SC1=C(C=CC=C1)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |